![molecular formula C21H19N3O4 B11562334 N-(2-ethoxyphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11562334.png)
N-(2-ethoxyphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide
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Overview
Description
N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of 2-ethoxybenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, which acts as a solvent. The reaction mixture is then cooled, and the resulting solid is filtered and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced hydrazones.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of both ethoxy and hydroxy naphthalene groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets and make it a versatile compound for diverse applications.
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H19N3O4/c1-2-28-19-10-6-5-9-17(19)23-20(26)21(27)24-22-13-16-15-8-4-3-7-14(15)11-12-18(16)25/h3-13,25H,2H2,1H3,(H,23,26)(H,24,27)/b22-13+ |
InChI Key |
CISQPLARFXQZBW-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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